Regiochemical Differentiation: 5-Hydroxy vs. 6-Hydroxy Isomer for Unique Synthetic Vectors
The target compound is a distinct regioisomer, tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, which provides a unique exit vector for further elaboration compared to its closest analog, tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate . This structural difference is reflected in their distinct canonical SMILES strings: the 5-hydroxy isomer is represented by CC(C)(C)OC(=O)N1CC2(C1)CCCC2O, while the (S)-6-hydroxy isomer is represented by CC(C)(C)OC(=O)N1CC2(CC[C@H](O)C2)C1 . This difference in the position of the hydroxyl group translates into a difference in the orientation of the functional group in 3D space, which is a critical parameter in fragment-based drug design and structure-activity relationship (SAR) exploration.
| Evidence Dimension | Hydroxyl Group Position & Structural Orientation |
|---|---|
| Target Compound Data | Hydroxyl group at the 5-position on the cyclopentane ring, adjacent to the spiro junction |
| Comparator Or Baseline | tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS 1363381-95-6 or 2376903-72-7 for the (S)-enantiomer) |
| Quantified Difference | The difference in the position of the hydroxyl group on the cyclopentane ring results in a distinct spatial orientation (vector) for any subsequently attached pharmacophore. |
| Conditions | Structural analysis based on canonical SMILES notation and InChIKey identifiers. |
Why This Matters
This difference in 3D orientation is crucial for SAR studies, as it can significantly alter a compound's interaction with a biological target, potentially leading to differences in potency and selectivity.
